molecular formula C39H56ClN3O10S B1144864 N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine CAS No. 890654-03-2

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine

Número de catálogo: B1144864
Número CAS: 890654-03-2
Peso molecular: 794.4 g/mol
Clave InChI: AYWIIXDQRUFQGH-CJUSJEAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine (DM4) is a semisynthetic derivative of the natural ansa macrolide maytansine, originally isolated from the Ethiopian shrub Maytenus ovatus and biosynthesized by endophytic bacteria . DM4 belongs to the maytansinoid class of microtubule inhibitors, which disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. It is widely utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) due to its subnanomolar potency .

DM4 features a sterically hindered thiol group in its side chain (4-methyl-4-methylthio-1-oxopentyl), which enhances stability during conjugation and systemic circulation . Its molecular formula is C38H54ClN3O10S (CAS: 796073-69-3), distinguishing it structurally from other maytansinoids like DM1 .

Propiedades

Número CAS

890654-03-2

Fórmula molecular

C39H56ClN3O10S

Peso molecular

794.4 g/mol

Nombre IUPAC

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1

Clave InChI

AYWIIXDQRUFQGH-CJUSJEAQSA-N

SMILES isomérico

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O

SMILES canónico

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Sinónimos

N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; 

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de S-Me-DM4 implica la metilación de DM4. DM4, un derivado de la maytansina, contiene un grupo sulfhidrilo libre que reacciona con agentes metilantes para formar S-Me-DM4 . La reacción normalmente requiere un agente metilante como yoduro de metilo o sulfato de dimetilo en condiciones básicas para facilitar el proceso de metilación.

Métodos de Producción Industrial

La producción industrial de S-Me-DM4 sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. La reacción se lleva a cabo normalmente en reactores grandes con control preciso de la temperatura y el pH para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

S-Me-DM4 sufre varios tipos de reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

S-Me-DM4 tiene varias aplicaciones de investigación científica, entre ellas:

    Química: Se utiliza como compuesto modelo para estudiar la dinámica de los microtúbulos y la polimerización.

    Biología: Se emplea en biología celular para investigar los efectos de la inhibición de los microtúbulos en la división celular y la mitosis.

    Medicina: Se utiliza en el desarrollo de conjugados anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer.

    Industria: Se aplica en la industria farmacéutica para la producción de ADC y otros agentes terapéuticos.

Mecanismo De Acción

S-Me-DM4 ejerce sus efectos uniéndose a la tubulina, una proteína que forma microtúbulos. Al unirse a la tubulina, S-Me-DM4 inhibe la polimerización de los microtúbulos, lo que conduce a la detención mitótica y la muerte celular. Este mecanismo es particularmente eficaz en las células cancerosas que se dividen rápidamente, lo que hace que S-Me-DM4 sea un potente agente citotóxico en los ADC . El compuesto se dirige a los microtúbulos y altera su inestabilidad dinámica, lo que es crucial para la división celular y el transporte intracelular .

Comparación Con Compuestos Similares

DM4 vs. DM1

DM1 (N2′-deacetyl-N2′-(3-mercapto-1-oxopropyl)-maytansine) is another maytansinoid derivative and the payload of the FDA-approved ADC trastuzumab emtansine (Kadcyla®). Key differences include:

Parameter DM4 DM1
Side Chain Structure 4-Methyl-4-methylthio-1-oxopentyl (sterically hindered thiol) 3-Mercapto-1-oxopropyl (less steric hindrance)
Stability Higher stability due to hindered thiol; slower drug release Lower stability; faster release under reducing conditions
Potency Enhanced cytotoxicity in vitro (up to 10x more potent in some models) IC50 ~0.1–1 nM in HER2+ breast cancer
Clinical Use Investigational (e.g., CX-2009, IMGN853) Approved (Kadcyla® for HER2+ metastatic breast cancer)
Linker Compatibility Compatible with cleavable disulfide linkers (e.g., sulfo-SPDB) Used with non-cleavable thioether linkers (e.g., SMCC)
Toxicity Profile Peripheral neuropathy risk with cleavable linkers Similar neuropathy risk; dose-limiting hepatotoxicity

DM4 vs. Maytansine

Maytansine (CAS: 35846-53-8) is the parent compound, isolated from Maytenus species. Key distinctions:

Parameter DM4 Maytansine
Bioavailability Optimized for ADC conjugation (thiol group) Poor bioavailability; limited therapeutic utility
Mechanism Inhibits tubulin polymerization (IC50 ~1 nM) Same mechanism but higher systemic toxicity
Therapeutic Index Improved due to targeted delivery via ADCs Narrow therapeutic index; not used clinically

Comparison with Non-Maytansinoid Payloads

DM4 vs. Calicheamicin

Calicheamicin (e.g., in gemtuzumab ozogamicin) is a DNA-damaging enediyne antibiotic. Differences include:

Parameter DM4 Calicheamicin
Mechanism Tubulin inhibition DNA double-strand breaks via minor groove binding
Potency Subnanomolar activity Subpicomolar activity but higher toxicity
Clinical Success Used in solid tumors (e.g., breast, ovarian) Limited to hematologic malignancies (withdrawn due to safety issues)

DM4 vs. Duocarmycin

Duocarmycin is a DNA alkylator used in ADCs like MDX-1203:

Parameter DM4 Duocarmycin
Mechanism Antimitotic DNA minor groove alkylation
Therapeutic Window Wider due to targeted delivery Narrower; dose-limiting hematologic toxicity

Research Findings and Clinical Relevance

  • DM4 in ADCs :
    • CX-2009 : A CD166-targeting ADC with DM4 and a cleavable linker (DAR ~3.5) showed preclinical efficacy in breast cancer .
    • IMGN853 : A folate receptor α-targeting ADC with DM4 and sulfo-SPDB linker demonstrated potent activity in ovarian cancer models .
  • Stability Advantage : DM4’s hindered thiol reduces premature drug release compared to DM1, improving tumor-specific cytotoxicity .
  • Toxicity : Peripheral neuropathy remains a challenge with DM4-based ADCs using cleavable linkers, similar to DM1 and MMAE payloads .

Actividad Biológica

N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine, commonly referred to as S-Me-DM4, is a potent cytotoxic agent derived from the maytansine family. This compound exhibits significant biological activity, particularly in the context of cancer treatment, due to its ability to disrupt microtubule dynamics.

Target Interaction
The primary target of S-Me-DM4 is tubulin , a key protein in the formation of microtubules, which are essential for mitosis and cellular structure. S-Me-DM4 inhibits the polymerization of tubulin, leading to a mitotic block and subsequent apoptosis in tumor cells .

Biochemical Pathways
S-Me-DM4's action on tubulin affects microtubule dynamics, crucial for cell division. The compound binds to the active site of tubulin, inhibiting its polymerization and thereby disrupting normal cellular processes. This results in significant cytotoxicity against various cancer cell lines.

Pharmacokinetics

S-Me-DM4 is characterized by its stability and effective distribution within biological systems. Its pharmacokinetic profile indicates that it is metabolized into active metabolites that retain cytotoxic properties. The compound's efficacy is influenced by its transport mechanisms within cells, which involve specific transport proteins that facilitate its accumulation in target tissues .

Cellular Effects

S-Me-DM4 has been shown to induce significant cytotoxic effects across various cancer cell types. In vitro studies indicate that it effectively reduces cell viability in breast cancer cells, demonstrating its potential as an effective therapeutic agent .

Dosage and Efficacy

The biological activity of S-Me-DM4 varies with dosage levels:

  • Low Doses : Exhibits potent antitumor activity with minimal side effects.
  • High Doses : Increases cytotoxicity but may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionUnique Features
DM1Inhibits microtubule polymerizationDifferent pharmacokinetics compared to S-Me-DM4
MaytansinePotent microtubule-targeting activityHigh systemic toxicity when used alone

S-Me-DM4's unique S-methylation enhances its stability and cytotoxicity compared to its parent compound, maytansine. This modification allows for more effective targeting of cancer cells when utilized in Antibody-Drug Conjugates (ADCs) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of S-Me-DM4 in preclinical models:

  • Study 1 : Demonstrated significant tumor regression in xenograft models of breast cancer when treated with S-Me-DM4.
  • Study 2 : Reported enhanced survival rates in mice treated with varying doses of S-Me-DM4 compared to control groups.

These findings underscore the potential of S-Me-DM4 as a promising candidate for further clinical development in oncology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.